molecular formula C8H8FN3O B8787842 6-Fluoro-4-methoxy-1H-indazol-3-amine CAS No. 1240518-42-6

6-Fluoro-4-methoxy-1H-indazol-3-amine

Cat. No. B8787842
M. Wt: 181.17 g/mol
InChI Key: QVFSZQBFFBLSJP-UHFFFAOYSA-N
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Patent
US08304446B2

Procedure details

2,4-Difluoro-6-methoxybenzonitrile (for a preparation see Intermediate 48) (29.2 g, 0.17 mol) was suspended in n-butanol (250 mL) and hydrazine hydrate (16.6 mL, 0.34 mol) was added. The suspension was heated at 110° C. for 19 h, then 115° C. for 4 h. The reaction was allowed to cool and a solid formed overnight. The solid was collected by filtration, and washed with n-butanol. Solid is mainly an aryl hydrazine by-product (uncyclised or regioisomer). The filtrate was concentrated and azeotroped with toluene to give 15.6 g of crude product (84% by LCMS). The crude product was taken up in ˜400 mL water, ˜5 mL AcOH and ˜350 mL ethyl acetate and any insoluble material was discarded. The organic layer was washed with water, dried (MgSO4) and evaporated. The residue was taken up in hot ethyl acetate (75 mL, 55° C.) and heptane was added (20 mL). The solid was collected by filtration, washed with heptane. This was repeated twice to give the title compound (6.7 g, 21%) as a purple solid.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
Intermediate 48
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
16.6 mL
Type
reactant
Reaction Step Three
[Compound]
Name
crude product
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
5 mL
Type
reactant
Reaction Step Five
Quantity
350 mL
Type
reactant
Reaction Step Six
Quantity
250 mL
Type
solvent
Reaction Step Seven
Name
Quantity
400 mL
Type
solvent
Reaction Step Eight
Yield
21%

Identifiers

REACTION_CXSMILES
F[C:2]1[CH:9]=[C:8]([F:10])[CH:7]=[C:6](OC)[C:3]=1[C:4]#[N:5].[OH2:13].[NH2:14][NH2:15].[CH3:16]C(O)=O.CCOC(C)=O>C(O)CCC.O>[F:10][C:8]1[CH:9]=[C:2]2[C:3]([C:4]([NH2:5])=[N:14][NH:15]2)=[C:6]([O:13][CH3:16])[CH:7]=1 |f:1.2|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC1=C(C#N)C(=CC(=C1)F)OC
Step Two
Name
Intermediate 48
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
16.6 mL
Type
reactant
Smiles
O.NN
Step Four
Name
crude product
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
Quantity
5 mL
Type
reactant
Smiles
CC(=O)O
Step Six
Name
Quantity
350 mL
Type
reactant
Smiles
CCOC(=O)C
Step Seven
Name
Quantity
250 mL
Type
solvent
Smiles
C(CCC)O
Step Eight
Name
Quantity
400 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
110 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to cool
CUSTOM
Type
CUSTOM
Details
a solid formed overnight
Duration
8 (± 8) h
FILTRATION
Type
FILTRATION
Details
The solid was collected by filtration
WASH
Type
WASH
Details
washed with n-butanol
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated
CUSTOM
Type
CUSTOM
Details
azeotroped with toluene
CUSTOM
Type
CUSTOM
Details
to give 15.6 g of crude product (84% by LCMS)
WASH
Type
WASH
Details
The organic layer was washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
was taken up in hot ethyl acetate (75 mL, 55° C.)
ADDITION
Type
ADDITION
Details
heptane was added (20 mL)
FILTRATION
Type
FILTRATION
Details
The solid was collected by filtration
WASH
Type
WASH
Details
washed with heptane

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
FC1=CC(=C2C(=NNC2=C1)N)OC
Measurements
Type Value Analysis
AMOUNT: MASS 6.7 g
YIELD: PERCENTYIELD 21%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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